Hdac-IN-3 - 1018673-42-1

Hdac-IN-3

Catalog Number: EVT-270045
CAS Number: 1018673-42-1
Molecular Formula: C22H33N3O4
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-3117391 is under investigation in clinical trial NCT02965599 (Efficacy, Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of GSK3117391 in Subjects With Rheumatoid Arthritis).

Trichostatin A (TSA)

    Compound Description: Trichostatin A is a naturally occurring hydroxamic acid that acts as a potent, broad-spectrum inhibitor of class I and II HDACs. [, ] It is frequently used in research to study the effects of HDAC inhibition.

    Relevance: TSA serves as a valuable reference compound for comparing the potency and selectivity of other HDAC inhibitors, including the hypothetical Hdac-IN-3. Similarities or differences in their structures, activity profiles, and effects on gene expression can provide valuable insights into the potential therapeutic benefits and limitations of Hdac-IN-3. [, ]

Sodium Butyrate (NaBu)

    Compound Description: Sodium butyrate is a short-chain fatty acid that acts as a non-selective HDAC inhibitor, primarily targeting class I and some class II HDACs. [] It is produced naturally by gut bacteria during the fermentation of dietary fiber.

    Relevance: Comparing the activity profile of Hdac-IN-3 with NaBu can help determine its selectivity within the HDAC family. If Hdac-IN-3 demonstrates a more restricted target profile than NaBu, it could potentially lead to fewer off-target effects and improved therapeutic benefits. []

Valproic Acid (VPA)

    Compound Description: Valproic acid is a branched short-chain fatty acid used clinically as an anticonvulsant and mood stabilizer. It also exhibits HDAC inhibitory activity, particularly targeting class I HDACs like HDAC2. [, ]

    Relevance: VPA's clinical use and known safety profile make it relevant when considering the potential therapeutic window and toxicity of Hdac-IN-3. [, ] Examining similarities or differences in their HDAC subtype selectivity and downstream effects on gene expression and cellular processes can provide valuable information for the development of Hdac-IN-3 as a potential therapeutic agent.

Entinostat

    Compound Description: Entinostat is a benzamide-based HDAC inhibitor that displays selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3. [, ] It has entered clinical trials for various cancers.

    Relevance: Entinostat's class I selectivity and clinical development make it relevant for comparing the efficacy and potential therapeutic index of Hdac-IN-3. [, ] Structural similarities and differences can be analyzed to understand the compounds' binding modes and selectivity profiles. Additionally, comparing their effects on cell signaling pathways and gene expression can provide insights into potential benefits and limitations of Hdac-IN-3 in a clinical setting.

Romidepsin

    Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor with potent activity against class I HDACs, particularly HDAC1 and HDAC2. [, ] It is FDA-approved for the treatment of cutaneous T-cell lymphoma.

    Relevance: Romidepsin's clinical use in treating hematological malignancies makes it a relevant comparator for evaluating the potential of Hdac-IN-3 in cancer therapy. [, ] Assessing similarities or differences in their target specificity, anticancer mechanisms, and potential synergistic effects with other drugs can contribute to the understanding and development of Hdac-IN-3 as a possible therapeutic agent.

Suberoylanilide Hydroxamic Acid (SAHA)

    Compound Description: SAHA, also known as vorinostat, is a hydroxamic acid-based HDAC inhibitor with broad-spectrum activity against class I, II, and IV HDACs. [, , ] It is FDA-approved for the treatment of cutaneous T-cell lymphoma.

    Relevance: As a clinically used HDAC inhibitor, SAHA provides a benchmark for comparing the potency, selectivity, and potential therapeutic benefits of Hdac-IN-3. [, , ] Examining their structural similarities and differences, as well as their effects on cell growth, apoptosis, and gene expression, can provide valuable information for optimizing the development of Hdac-IN-3 as a potential therapeutic agent.

MS-275

    Compound Description: MS-275 is an orally active benzamide HDAC inhibitor that exhibits selectivity for HDAC1 and HDAC3. []

    Relevance: The selective inhibition of HDAC1 and HDAC3 by MS-275 makes it particularly relevant for comparison with Hdac-IN-3, especially if the latter also targets these isoforms. [] Analyzing their structural similarities and differences, as well as comparing their effects on specific cellular pathways and gene expression, can offer insights into the potential therapeutic applications and advantages of Hdac-IN-3.

MGCD0103

    Compound Description: MGCD0103 is an orally available HDAC inhibitor that selectively targets HDACs 1-3 and 11. [] It has shown promise in preclinical studies and has progressed to clinical trials as an anticancer agent.

    Relevance: MGCD0103's isoform selectivity and clinical development make it a valuable comparison point for evaluating Hdac-IN-3. [] Similarities and differences in their structures, target profiles, pharmacological properties, and anticancer activities can provide critical information for understanding the potential benefits and limitations of Hdac-IN-3 in a clinical context.

OSU-HDAC42

    Compound Description: OSU-HDAC42 is a novel HDAC inhibitor, designed as a structural analog of phenylbutyrate, that has demonstrated preclinical efficacy in suppressing prostate cancer growth. []

    Relevance: If Hdac-IN-3 is being investigated for its anticancer properties, particularly against prostate cancer, comparing its activity and efficacy to OSU-HDAC42 would be beneficial. [] Analyzing differences in their structures, HDAC subtype selectivity, effects on tumor cell growth and survival, and potential off-target effects can guide the development and optimization of Hdac-IN-3 as a potential therapeutic agent.

Source and Classification

Hdac-IN-3 was identified through high-throughput screening of a library of compounds aimed at finding selective inhibitors for HDAC3. This compound belongs to a class of small molecules known as histone deacetylase inhibitors, which are being explored for their potential in treating various cancers and other diseases associated with aberrant gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac-IN-3 involves several steps, primarily utilizing click chemistry techniques for the construction of its molecular framework. The process typically includes:

  1. Preparation of Building Blocks: The synthesis begins with the preparation of alkyne and azide derivatives that serve as starting materials.
  2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is crucial for forming the triazole ring, which is a significant structural feature of Hdac-IN-3. The reaction conditions are optimized to ensure high yields and selectivity.
  3. Purification: After synthesis, compounds are purified using column chromatography to isolate the desired product from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

Hdac-IN-3 features a complex molecular structure characterized by a triazole ring connected to an aromatic cap group and an o-aminoanilide moiety that acts as the zinc-binding group (ZBG). The presence of these functional groups is critical for its interaction with HDAC3.

  • Molecular Formula: C₁₄H₁₃N₅O
  • Molecular Weight: Approximately 253.29 g/mol
  • Key Structural Features:
    • Triazole ring providing stability and facilitating binding.
    • Zinc-binding group essential for HDAC inhibition through coordination with the active site metal ion.
Chemical Reactions Analysis

Reactions and Technical Details

Hdac-IN-3 primarily functions through competitive inhibition of HDAC3 by binding to its active site. The mechanism involves:

  1. Binding to Zinc Ion: The o-aminoanilide moiety coordinates with the zinc ion present in the active site of HDAC3, which is essential for its enzymatic activity.
  2. Hydrogen Bonding: The compound forms hydrogen bonds with key amino acid residues within the active site, stabilizing its binding.
  3. Hydrophobic Interactions: Additional interactions occur between hydrophobic regions of Hdac-IN-3 and residues such as phenylalanine and leucine within HDAC3, enhancing binding affinity .
Mechanism of Action

Process and Data

The mechanism by which Hdac-IN-3 exerts its effects involves:

  1. Inhibition of Deacetylation: By binding to HDAC3, Hdac-IN-3 prevents the enzyme from removing acetyl groups from lysine residues on histones and non-histone proteins.
  2. Alteration in Gene Expression: This inhibition leads to increased acetylation levels, resulting in changes in chromatin structure that promote transcriptional activation of tumor suppressor genes and other regulatory pathways involved in cell proliferation and survival.
  3. Selectivity: Studies indicate that Hdac-IN-3 exhibits significant selectivity for HDAC3 over other isoforms, such as HDAC1 and HDAC2, which is crucial for minimizing off-target effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac-IN-3 demonstrates several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents, facilitating its use in biological assays.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties make Hdac-IN-3 suitable for both in vitro and in vivo studies .

Applications

Scientific Uses

Hdac-IN-3 has several promising applications in scientific research:

  1. Cancer Therapy: As a selective inhibitor of HDAC3, it is being investigated for its potential to treat various cancers by restoring normal gene expression patterns.
  2. Epigenetic Research: Its ability to modulate histone acetylation makes it a valuable tool for studying epigenetic regulation mechanisms.
  3. Neurodegenerative Disorders: There is emerging interest in using HDAC inhibitors like Hdac-IN-3 to explore therapeutic avenues for diseases such as Alzheimer's by targeting neuroinflammation pathways .
Introduction to HDAC3 and HDAC Inhibitors

Biochemical Role of HDAC3 in Epigenetic Regulation

Classification of HDACs: Structural and Functional Overview

Histone deacetylases (HDACs) are classified into four categories based on structure, subcellular localization, and enzymatic cofactors. Class I HDACs (HDAC1, 2, 3, 8) are ubiquitously expressed nuclear enzymes that require zinc for catalytic activity. Among these, HDAC3 exhibits distinct structural features:

  • Unique active site residues: Asp92 (vs. Glu in HDAC1/2), Phe199 (vs. Tyr), and Tyr107 (vs. Ser), creating steric hindrance and substrate selectivity [1] [6].
  • Subcellular shuttling: Unlike strictly nuclear HDAC1/2, HDAC3 dynamically translocates between nucleus and cytoplasm via CRM1-dependent nuclear export and a C-terminal nuclear localization signal (residues 312–428) [9] [10].

Table 1: Structural and Functional Features of HDAC Classes

ClassHDAC MembersCatalytic CofactorPrimary LocalizationUnique Properties
IHDAC1,2,3,8Zn²⁺Nucleus (HDAC3 shuttles)Corepressor complex-dependent activity
IIaHDAC4,5,7,9Zn²⁺Nucleus/CytoplasmSignal-responsive N-terminal domains
IIbHDAC6,10Zn²⁺CytoplasmCytoskeletal regulation (HDAC6)
IIISIRT1-7NAD⁺Nucleus/MitochondriaMetabolic sensing
IVHDAC11Zn²⁺NucleusLeast characterized

Based on [6] [10]

HDAC3-NCoR/SMRT Complex Formation and Transcriptional Repression

HDAC3 exerts deacetylase activity exclusively through binding to nuclear receptor co-repressors NCoR1 (Nuclear Receptor Co-Repressor 1) or SMRT (Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor):

  • Complex assembly: The Deacetylase Activation Domain (DAD) of NCoR/SMRT, containing tandem SANT motifs (SANT1–SANT2), recruits HDAC3 via hydrophobic interactions [1] [7].
  • Allosteric activation: Inositol tetraphosphate (IP₄) acts as a "molecular glue," bridging HDAC3 and DAD through salt bridges and hydrogen bonds, inducing conformational changes essential for catalysis [1] [7].
  • Transcriptional targets: The HDAC3-NCoR/SMRT complex represses genes regulated by nuclear receptors (RXR, TR, Rev-erb), inflammatory transcription factors (NF-κB), and metabolic regulators (PPARγ) [1] [9].

Enzymatic vs. Non-Enzymatic Functions of HDAC3

HDAC3 possesses both catalytic and scaffolding functions:

  • Enzymatic functions:
  • Histone H3/H4 deacetylation: Condenses chromatin at promoters of metabolic genes (e.g., fatty acid synthase) [1] [5].
  • Non-histone substrates: Deacetylates transcription factors (STAT1/3, NF-κB p65), metabolic enzymes, and cytoskeletal proteins [3] [8].
  • Non-enzymatic functions:
  • Embryonic lethality in HDAC3-knockout mice is partially rescued by catalytically inactive mutants (Y298F), confirming deacetylase-independent roles [3] [7].
  • Scaffolding for PRC2 recruitment: Facilitates H3K27 methylation and epigenetic silencing of TGF-β1 during cardiac development [1] [6].
  • Coordination with SOX30: Regulates spermatogenesis independent of deacetylase activity [1].

Rationale for HDAC3-Targeted Therapeutics

HDAC3 Dysregulation in Disease Pathogenesis

HDAC3 overexpression or aberrant activation contributes to chronic diseases through cell-type-specific mechanisms:

  • Neuroinflammation & neurodegeneration:
  • Upregulation in microglia promotes NF-κB deacetylation, enhancing transcription of IL-1β, TNF-α, and iNOS [8] [10].
  • In Huntington’s disease, HDAC3 binds mutant huntingtin protein, exacerbating transcriptional dysregulation [7].
  • Cardiovascular disease:
  • Endothelial HDAC3 loss impairs vascular integrity, accelerating atherosclerosis [9].
  • Macrophage HDAC3 deletion promotes collagen deposition and plaque stability via fibrotic phenotype switching [9].
  • Metabolic disorders:
  • Hepatic HDAC3 represses fatty acid oxidation genes, contributing to steatosis [1] [5].

Table 2: HDAC3 Dysregulation in Disease Pathologies

Disease CategoryMolecular MechanismDownstream Effects
NeurodegenerationNF-κB p65 deacetylation↑ Pro-inflammatory cytokines (TNF-α, IL-6)
AtherosclerosisEndothelial dysfunction↑ Permeability; ↓ barrier function
Macrophage polarization↓ Plaque stability; ↑ collagen deposition
Metabolic SyndromePPARγ repression↓ Fatty acid oxidation; ↑ lipogenesis
Inflammatory Bowel DiseaseTLR4 upregulationLoss of endotoxin tolerance in macrophages

Based on [1] [8] [9]

Pharmacological Advantages of Selective HDAC3 Inhibition

Pan-HDAC inhibitors (e.g., SAHA) show dose-limiting toxicities (thrombocytopenia, fatigue) due to non-selective targeting. HDAC3-selective inhibitors offer:

  • Reduced off-target effects: Avoid HDAC1-mediated thrombocytopenia and HDAC6-related cardiac toxicity [4] [8].
  • Pathway-specific efficacy:
  • RGFP966: Suppresses neuroinflammation via STAT1/NLRP3 inhibition without impairing hematopoiesis [8] [10].
  • BRD3308: Attenuates microglial pyroptosis via PPARγ/NLRP3 axis in stroke models [8].
  • Functional selectivity: Inhibitors like ITF3100 block enzymatic activity while preserving non-enzymatic scaffolding functions essential for development [4] [10].
  • Disease-modifying potential: In Huntington’s disease models, HDAC3-selective inhibitors rescue cognitive deficits without toxicity seen with pan-HDAC inhibitors [7].

Compound Names Mentioned: RGFP966, BRD3308, ITF3100, SAHA (Vorinostat), Givinostat (ITF2357).

Properties

CAS Number

1018673-42-1

Product Name

Hdac-IN-3

IUPAC Name

cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate

Molecular Formula

C22H33N3O4

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1

InChI Key

AFDPFLDWOXXHQM-NRFANRHFSA-N

SMILES

C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO

Solubility

Soluble in DMSO

Synonyms

GSK3117391; GSK-3117391; GSK 3117391; GSK3117391A; GSK-3117391A; GSK 3117391A; HDAC-IN-3; HDAC-IN3; HDAC-IN 3;

Canonical SMILES

C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.